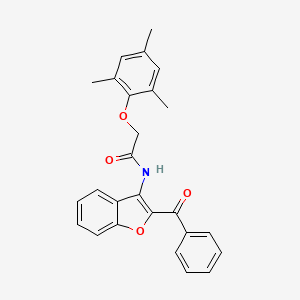![molecular formula C30H29NO2 B11577552 (4-Benzylpiperidin-1-yl){3-[(naphthalen-2-yloxy)methyl]phenyl}methanone](/img/structure/B11577552.png)
(4-Benzylpiperidin-1-yl){3-[(naphthalen-2-yloxy)methyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-{3-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a benzoyl group linked to a naphthalen-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-{3-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-2-yloxy intermediate.
Benzoylation: The naphthalen-2-yloxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoylated product.
Piperidine Ring Formation: The benzoylated product is then subjected to a cyclization reaction with a suitable amine to form the piperidine ring.
Benzylation: Finally, the piperidine derivative is benzylated using benzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-{3-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
4-Benzyl-1-{3-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used to study biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-{3-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yloxy Derivatives: Compounds with similar naphthalen-2-yloxy moieties.
Benzoyl Piperidines: Compounds with benzoyl groups attached to piperidine rings.
Benzyl Piperidines: Compounds with benzyl groups attached to piperidine rings.
Uniqueness
4-Benzyl-1-{3-[(Naphthalen-2-yloxy)methyl]benzoyl}piperidine is unique due to its combination of a naphthalen-2-yloxy moiety, benzoyl group, and benzyl group on a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H29NO2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[3-(naphthalen-2-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C30H29NO2/c32-30(31-17-15-24(16-18-31)19-23-7-2-1-3-8-23)28-12-6-9-25(20-28)22-33-29-14-13-26-10-4-5-11-27(26)21-29/h1-14,20-21,24H,15-19,22H2 |
InChI Key |
AXOASOZJZZVXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-imino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B11577474.png)
![N-[(4E)-6-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11577481.png)
![methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11577487.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline](/img/structure/B11577499.png)
![(3Z)-3-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11577514.png)
![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethyl hydroxy(diphenyl)acetate](/img/structure/B11577522.png)
![ethyl 5-(2-chlorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11577529.png)
![N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11577532.png)
![2-Benzyl-7-bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577540.png)
![6-(3-chloro-4-methoxyphenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577541.png)
![prop-2-en-1-yl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B11577542.png)

![Diethyl 3-methyl-5-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11577553.png)
![N-(2,5-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11577568.png)
